molecular formula C7H6BrN3 B8742930 3-Bromo-7-methylimidazo[1,2-b]pyridazine

3-Bromo-7-methylimidazo[1,2-b]pyridazine

Cat. No.: B8742930
M. Wt: 212.05 g/mol
InChI Key: LKGUMTIJBQMAGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-methylimidazo[1,2-b]pyridazine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

3-bromo-7-methylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C7H6BrN3/c1-5-2-7-9-4-6(8)11(7)10-3-5/h2-4H,1H3

InChI Key

LKGUMTIJBQMAGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(N2N=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 7-methylimidazo[1,2-b]pyridazine (30.1 mg, 0.226 mmol) (prepared as described by Pollak et al, Tetrahedron, 1968, 24, 2623) and sodium acetate (27.4 mg, 0.334 mmol) in glacial acetic acid (1 ml) was added dropwise, over 2 min, bromine (12.2 μl, 0.237 mmol). The mixture was stirred at room temperature for 20 min, then partitioned carefully between saturated aqueous NaHCO3 (15 ml) and ethyl acetate (20 ml). The aqueous layer, which had a pH of 9, was extracted further with ethyl acetate (2×20 ml). The combined organic extracts were dried (Na2SO4) and evaporated in vacuo. The residue was purified by flash chromatography (silica gel, ethyl acetate) to leave 47.3 mg (99%) of the title compound: 1H NMR (400 MHz, CDCl3) δ 2.45 (3H, s), 7.70 (2H, s), 8.30 (1H, s).
Quantity
30.1 mg
Type
reactant
Reaction Step One
Quantity
27.4 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
12.2 μL
Type
reactant
Reaction Step Two
Yield
99%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.